molecular formula C19H21N3O4 B4888635 ethyl 4-(4-acetamidophenyl)-6-amino-5-cyano-2-ethyl-4H-pyran-3-carboxylate

ethyl 4-(4-acetamidophenyl)-6-amino-5-cyano-2-ethyl-4H-pyran-3-carboxylate

Cat. No.: B4888635
M. Wt: 355.4 g/mol
InChI Key: PBEPVECQKHVZAT-UHFFFAOYSA-N
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Description

Ethyl 4-(4-acetamidophenyl)-6-amino-5-cyano-2-ethyl-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-acetamidophenyl)-6-amino-5-cyano-2-ethyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of 4-acetamidophenyl acetate, which is then subjected to further reactions to introduce the cyano, amino, and pyran groups . The reaction conditions often involve the use of organic solvents such as ethyl acetate and petroleum ether, along with catalysts and reagents like acetic anhydride and hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-acetamidophenyl)-6-amino-5-cyano-2-ethyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce certain functional groups, such as nitro groups to amino groups.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-(4-acetamidophenyl)-6-amino-5-cyano-2-ethyl-4H-pyran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(4-acetamidophenyl)-6-amino-5-cyano-2-ethyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(4-acetamidophenyl)-6-amino-5-cyano-2-ethyl-4H-pyran-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl 4-(4-acetamidophenyl)-6-amino-5-cyano-2-ethyl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-4-15-17(19(24)25-5-2)16(14(10-20)18(21)26-15)12-6-8-13(9-7-12)22-11(3)23/h6-9,16H,4-5,21H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEPVECQKHVZAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)NC(=O)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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